{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine
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Overview
Description
{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium or rhodium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperine: Another piperidine derivative known for its antioxidant and anticancer properties.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A related compound with different functional groups and applications.
Uniqueness
{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its combination of a piperidine ring with a sulfonyl group and other substituents makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H29NO3S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H29NO3S/c1-5-11-22-17-12-15(4)16(14(2)3)13-18(17)23(20,21)19-9-7-6-8-10-19/h12-14H,5-11H2,1-4H3 |
InChI Key |
JJXBUACMEDBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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